NIR-664-ヨードアセトアミド

概要

説明

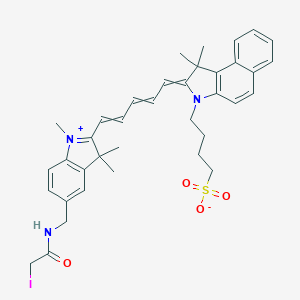

NIR-664-iodoacetamide is a cyanine-based dye . It is a very efficient sensor of the chemical environment due to its strong fluorescence response to the hydrophobic nature of its immediate microenvironment .

Synthesis Analysis

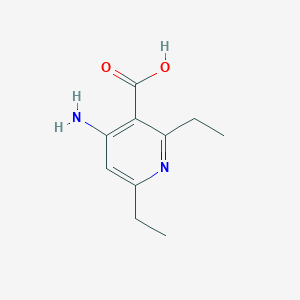

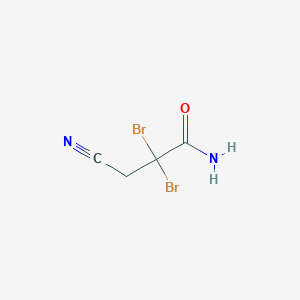

The synthesis of NIR-664-iodoacetamide involves the use of a cyanine label for the derivatization of thiols . It is an acetamide compound with iodine substitution and a ruthenium complex, imparting magnetic and fluorescent characteristics .Molecular Structure Analysis

The molecular formula of NIR-664-iodoacetamide is C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .Chemical Reactions Analysis

In one study, NIR-664-iodoacetamide was dissolved in methanol and added to D-PDB . The reaction was allowed to proceed at room temperature overnight while continuously stirring and protected from light .Physical And Chemical Properties Analysis

NIR-664-iodoacetamide has a molecular formula of C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .科学的研究の応用

蛍光センサー

NIR-664-ヨードアセトアミドは、シアニン系色素であり、その強い蛍光応答は、周囲の微小環境の疎水性のために化学環境の非常に効率的なセンサーです . そのため、蛍光に適しています .

疎水性検出

この色素の強い蛍光応答は、周囲の微小環境の疎水性に依存するため、疎水性を検出および測定するために使用できます .

ナノテクノロジー

NIR-664-ヨードアセトアミドは、蛍光相関分光法と蛍光寿命測定法を用いて、シリカナノ粒子に共有結合的にカプセル化して、内部構造を明らかにすることができます .

量子効率測定

この色素の量子効率は23%、モル吸光係数は187,000 L mol−1 cm−1、ストークスシフトは小さいです . したがって、量子効率測定に役立ちます。

近赤外(NIR-II)光ベースのナノプラットフォーム

NIR-664-ヨードアセトアミドは、蛍光(FL)、光音響(PA)、画像ガイド手術、光線力学療法(PDT)、光熱療法(PTT)のためのNIR-II光ベースのナノプラットフォームの開発に適用されます .

スマートNIR-IIナノプローブ

腫瘍微小環境や炎症部位で刺激に応答できるスマートNIR-IIナノプローブの開発が進んでいます . NIR-664-ヨードアセトアミドは、これらのスマートナノプローブの開発に使用できます。

作用機序

Target of Action

NIR-664-iodoacetamide is primarily targeted towards thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including enzyme catalysis, antioxidant defense, and post-translational modifications.

Mode of Action

NIR-664-iodoacetamide interacts with its targets through a process known as derivatization . In this process, the compound forms a covalent bond with the thiol group, leading to a change in the chemical structure of the target molecule. This interaction results in a strong fluorescence response, making NIR-664-iodoacetamide an efficient sensor of the chemical environment .

Pharmacokinetics

Its solubility in 1-hexanol and methanol suggests that it may have good bioavailability.

Result of Action

The primary result of NIR-664-iodoacetamide’s action is its strong fluorescence response to the hydrophobic nature of its immediate microenvironment . This property makes it a valuable tool in fluorescence correlation spectroscopy and fluorescence lifetime measurements .

Action Environment

The action of NIR-664-iodoacetamide is influenced by the hydrophobic nature of its immediate environment . Changes in this environment can alter the equilibrium between the monomer and aggregate states of this dye, which are demonstrated by absorption peaks at 665 and 615 nm, respectively .

Safety and Hazards

将来の方向性

NIR-664-iodoacetamide has been used in research to elucidate the internal architecture using the methods of fluorescence correlation spectroscopy and fluorescence lifetime measurements . It has also been used in cancer immunotherapy research . The future directions of NIR-664-iodoacetamide could involve further exploration of these applications.

特性

IUPAC Name |

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOHJESYBPIQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

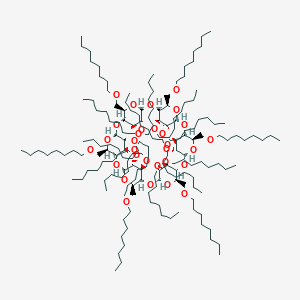

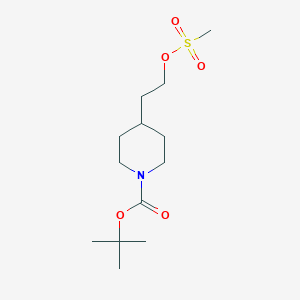

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)

![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)